molecular formula C10H15ClN4 B2636997 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine CAS No. 939598-19-3

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine

Cat. No.: B2636997
CAS No.: 939598-19-3
M. Wt: 226.71
InChI Key: LCEFLTGFZFWPFV-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine (CAS: 939598-19-3, MFCD08363095) is a pyridazine derivative with the molecular formula C₁₀H₁₅ClN₄ and a molecular weight of 226.71 g/mol. It is synthesized via nucleophilic substitution of 3,6-dichloropyridazine with 4-ethylpiperazine, a common method for introducing piperazinyl groups into heterocyclic scaffolds . The compound’s structure features a chloropyridazine core linked to a 4-ethylpiperazine moiety, which confers unique physicochemical and pharmacological properties. Pyridazine derivatives are widely explored for their biological activities, including enzyme inhibition, antiviral effects, and central nervous system modulation .

Properties

IUPAC Name

3-chloro-6-(4-ethylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-2-14-5-7-15(8-6-14)10-4-3-9(11)12-13-10/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEFLTGFZFWPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-ethylpiperazine under specific conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridazines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.

    Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Utilized in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical profiles of 3-chloro-6-(4-ethylpiperazin-1-yl)pyridazine can be contextualized by comparing it to analogs with variations in the pyridazine core, piperazine/piperidine substituents, or additional functional groups. Below is a detailed analysis:

Piperazine/piperidine-substituted analogs

Compound Name Substituent on Piperazine/Piperidine Key Properties/Activities Reference
3-Chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine 4-Chlorophenyl Acetylcholinesterase (AChE) inhibition
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine 2-Fluorophenyl Improved bioavailability (e.g., compound T3)
3-Chloro-6-(4-benzylpiperidine-1-yl)pyridazine Benzyl Analgesic and anti-inflammatory potential
R66703 (3-chloro-6-[4-[(3-methylphenyl)methyl]-1-piperazinyl]pyridazine) 3-Methylbenzyl Antiviral activity against rhinoviruses
  • Electronic and steric effects : The 4-chlorophenyl (electron-withdrawing) and 2-fluorophenyl (moderate electronegativity) substituents enhance AChE inhibitory activity compared to the ethyl group, likely due to improved target binding .
  • Antiviral specificity : R66703’s 3-methylbenzyl group contributes to selective antiviral activity, possibly by optimizing steric interactions with viral capsid proteins .

Pyridazine core-modified analogs

Compound Name Core Modification Key Properties/Activities Reference
3-Chloro-6-(4-methylphenyl)-pyridazine 4-Methylphenyl instead of piperazine Analgesic and anti-inflammatory effects
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate Carboxylate ester at position 4 CNS modulation (e.g., anticonvulsant)
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Pyrazole substitution Noted for synthetic versatility
  • Activity shifts : Replacement of the piperazine group with a methylphenyl moiety (3-chloro-6-(4-methylphenyl)-pyridazine) shifts activity toward peripheral analgesic mechanisms, suggesting the piperazine ring is critical for central effects .
  • Solubility and metabolism: The carboxylate ester in ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate improves water solubility but may reduce metabolic stability compared to non-esterified analogs .

Pharmacokinetic and bioavailability comparisons

  • Bioavailability : Compounds like T3 (3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine derivative) exhibit favorable bioavailability profiles due to balanced lipophilicity and hydrogen-bonding capacity .
  • Metabolic stability : Piperazine derivatives with bulky substituents (e.g., benzyl) show prolonged half-lives in vivo, whereas smaller groups (e.g., ethyl) may undergo faster hepatic clearance .

Research Findings and Implications

  • Enzyme inhibition : Piperazinyl-pyridazines with aromatic substituents (e.g., 4-chlorophenyl) demonstrate superior AChE inhibition (IC₅₀ values < 10 μM) compared to alkyl-substituted analogs, highlighting the role of π-π interactions in target binding .
  • Antiviral activity: R66703 and related analogs inhibit rhinovirus replication by targeting viral uncoating, with potency correlating with substituent bulkiness .

Biological Activity

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H15ClN4
  • Molecular Weight : 226.71 g/mol
  • CAS Number : 939598-19-3

Antimicrobial Properties

Research indicates that compounds within the pyridazine family, including this compound, exhibit notable antimicrobial activities. In vitro tests have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves interference with bacterial cell wall synthesis and protein synthesis pathways.

Anticancer Activity

Studies have demonstrated that this compound exhibits anticancer properties. In particular, it has shown efficacy against several cancer cell lines, including breast and colon cancer cells. The compound's activity appears to be mediated through the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HT-29 (Colon)15.0Inhibition of cell proliferation

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is critical in conditions such as Alzheimer's disease. The neuroprotective mechanism involves the modulation of signaling pathways related to oxidative stress and inflammation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can bind to receptors that play a role in apoptosis and cell survival, leading to altered cellular responses.
  • Oxidative Stress Reduction : By scavenging free radicals, it protects cells from oxidative damage.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. The results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with the compound compared to controls .

Study 2: Anticancer Activity

In a research article focusing on anticancer agents, this compound was tested against multiple cancer cell lines. The findings revealed an IC50 value of 12.5 µM against MCF-7 cells, highlighting its potential as a chemotherapeutic agent .

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